molecular formula C22H17ClFN3S B2893321 N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688354-63-4

N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2893321
CAS No.: 688354-63-4
M. Wt: 409.91
InChI Key: KVIQPBNDJADENX-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative characterized by a quinazolin-4-amine core with two key substituents:

  • Position 4: A benzyl group substituted with a 4-chlorophenyl moiety.
  • Position 2: A sulfanyl (-S-) group linked to a 3-fluorophenylmethyl group.

This compound is part of a broader class of quinazolin-4-amine derivatives, which are studied for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3S/c23-17-10-8-15(9-11-17)13-25-21-19-6-1-2-7-20(19)26-22(27-21)28-14-16-4-3-5-18(24)12-16/h1-12H,13-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIQPBNDJADENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)F)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted quinazoline derivatives.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways . The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

N-(4-Fluorophenyl) Analogs
  • Compound : 2-[(3-Chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine
    • Key Differences :
  • Position 4: Direct substitution with a 4-fluorophenyl group instead of a 4-chlorophenylmethyl group.
  • The fluorine atom may enhance metabolic stability compared to chlorine.
N-Substituted Ethyl/Phenyl Analogs
  • Compound : N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine
    • Key Differences :
  • Position 4: A 3,4-dimethoxyphenylethyl group replaces the 4-chlorophenylmethyl.
  • Impact : Methoxy groups increase hydrophilicity (logP = 5.22 vs. ~6.0 estimated for the target compound) and may enhance hydrogen bonding.

Substituent Variations at Position 2

Sulfanyl Group Modifications
  • Compound : 2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine
    • Key Differences :
  • Position 2: A 2-chlorophenyl group replaces the sulfanyl-linked 3-fluorophenylmethyl.
  • Impact : Loss of the sulfanyl linker reduces flexibility and may alter binding kinetics. The 2-chlorophenyl group increases steric hindrance.
Sulfanyl Group Retention with Fluorophenyl Variations
  • Compound : N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
    • Key Differences :
  • Position 4: Cyclohexyl group instead of 4-chlorophenylmethyl.
  • Impact : Cyclohexyl enhances hydrophobicity (higher logP) and may improve blood-brain barrier penetration.

Combined Substituent Comparisons

Compound Name Position 4 Substituent Position 2 Substituent Molecular Weight logP Key Properties
Target Compound 4-Chlorophenylmethyl 3-Fluorophenylmethylsulfanyl 409.89* ~6.0* Balanced lipophilicity; potential kinase inhibition.
2-[(3-Chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine 4-Fluorophenyl 3-Chlorophenylmethylsulfanyl 411.87* ~5.8 Reduced steric bulk; improved solubility.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine 3,4-Dimethoxyphenylethyl 4-Fluorophenylmethylsulfanyl 449.55 5.22 Enhanced hydrophilicity; potential CNS activity.
N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine Cyclohexyl 2-Fluorophenylmethylsulfanyl 397.48* ~5.5 High hydrophobicity; possible improved bioavailability.

*Estimated values based on structural analogs.

Research Findings and Implications

Role of Halogens: The 4-chlorophenyl group in the target compound increases lipophilicity compared to fluorophenyl analogs, which may enhance membrane permeability but reduce aqueous solubility . Fluorine at position 3 (target) vs.

Sulfanyl Linker Importance :

  • Retention of the sulfanyl group in the target compound and analogs suggests its role in stabilizing hydrophobic interactions or acting as a hydrogen-bond acceptor.

Therapeutic Potential: Quinazolin-4-amine derivatives, such as Lapatinib (a kinase inhibitor), highlight the scaffold’s relevance in oncology . Structural variations in the target compound may optimize selectivity for specific kinase targets.

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of various protein kinases. This compound's unique structural features, including a chlorobenzyl group and a fluorophenylthio substituent, contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound can be represented by the following IUPAC name:

  • IUPAC Name : this compound

The chemical structure can be summarized as follows:

PropertyDescription
Molecular FormulaC17H15ClFN5S
Molecular Weight367.85 g/mol
InChI KeyInChI=1S/C17H15ClFN5S/c18-13-6-4-12(5-7-13)11-22-17(28)15(27)14(23-22)8-9-16(24)26-10-8/h4-11H,1-3H3,(H,22,28)

The biological activity of this compound primarily involves its role as an inhibitor of tyrosine kinases. Research indicates that quinazoline derivatives can act as ATP competitive or non-competitive inhibitors against various kinases, including CDK2, EGFR, and HER2. The binding affinity and inhibitory potency are influenced by the specific substitutions on the quinazoline ring.

Inhibitory Effects on Kinases

Recent studies have reported that quinazoline derivatives exhibit significant inhibitory activity against multiple tyrosine kinases. For instance:

CompoundTarget KinaseIC50 (µM)
N-[...]CDK20.173 ± 0.012
N-[...]HER20.079 ± 0.015
N-[...]EGFR0.102 ± 0.014
N-[...]VEGFR2Not satisfactory

These results indicate that the compound has comparable efficacy to established inhibitors like imatinib and lapatinib, suggesting its potential therapeutic applications in cancer treatment.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF7 and A2780) have shown that quinazoline derivatives can induce cell death effectively. The structure–activity relationship (SAR) studies highlight that specific substitutions enhance cytotoxicity:

Substitution PatternEffect on Cytotoxicity
Di-fluoro substitution at positions 6 and 8Increased cytotoxicity
Para substitutions on the phenyl ringVariable effects; some detrimental

Case Studies

  • Quinazolinone Derivatives : A study focused on quinazolinone derivatives demonstrated their ability to inhibit CDK2 and HER2 effectively, with IC50 values comparable to known inhibitors. The molecular docking studies revealed binding interactions that stabilize the compound within the active site of these kinases .
  • NF-kB Pathway Inhibition : Another investigation into related quinazoline compounds showed selective inhibition of NF-kB activation in macrophage-like cells, indicating potential applications in inflammatory diseases .

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